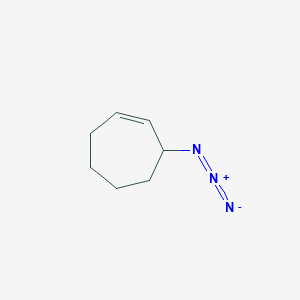![molecular formula C25H24N4O3S B2687442 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 379250-25-6](/img/structure/B2687442.png)
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piribedil is a white solid . It is an antiparkinsonian agent that acts as a dopamine agonist . Piribedil also displays α2-adrenergic antagonist properties . It has been shown to counteract age-related memory impairment by improving memory and attention as well as increasing the velocity of psychomotor reactions and lability of nervous processes .
Synthesis Analysis
The synthesis of Piribedil involves the reaction of 1-(3’:4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine . The reaction is carried out in anhydrous xylene, with anhydrous potassium carbonate added . The mixture is heated at boiling point for 9 hours .Molecular Structure Analysis
The molecular formula of Piribedil is C16H18N4O2 . The InChI code is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Physical And Chemical Properties Analysis
Piribedil has a melting point of 98°C and a boiling point of 439.76°C (rough estimate) . It has a density of 1.1183 (rough estimate) and a refractive index of 1.6000 (estimate) . It is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications
Synthesis and Pharmacological Applications
Anticancer and Antimicrobial Agents
Novel thienopyrimidine derivatives, incorporating piperazine units, have been designed and synthesized as putative anticancer agents. This research highlights the compound's potential application in targeting protein tyrosine kinases, which are key players in cancer progression (Min, 2012).
Antihypertensive Effects
Thienopyrimidine derivatives with phenylpiperazinylalkyl substitution have been evaluated for their antihypertensive effects, showcasing the potential application of such compounds in managing hypertension (Russell et al., 1988).
5-HT1A Receptor Ligands
Research on derivatives of the thieno[2,3-d]pyrimidin-4 (1H)-one and its selectivity for 5-HT1A receptors over alpha 1-adrenoceptors illustrates the application of such compounds in developing treatments for disorders related to the serotonergic system (Modica et al., 1997).
Analgesic and Anti-inflammatory Agents
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrates their potential as analgesic and anti-inflammatory agents. Some compounds have shown significant activity as COX-2 inhibitors, highlighting their application in pain and inflammation management (Abu‐Hashem et al., 2020).
Antiparkinsonian Activities
A series of substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine exhibited good analgesic and antiparkinsonian activities, comparable to reference drugs. This indicates the potential use of such compounds in treating Parkinson's disease and related conditions (Amr et al., 2008).
Mechanism of Action
Safety and Hazards
Piribedil has been assigned the GHS07 safety symbol, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-30-19-5-3-18(4-6-19)20-14-33-25-23(20)24(26-15-27-25)29-10-8-28(9-11-29)13-17-2-7-21-22(12-17)32-16-31-21/h2-7,12,14-15H,8-11,13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJNGCVEGIJBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)

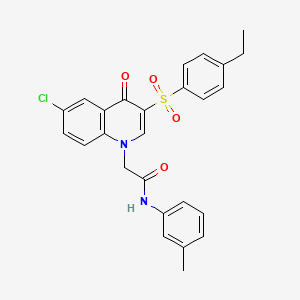
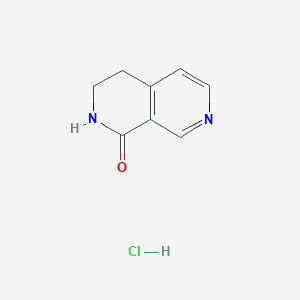
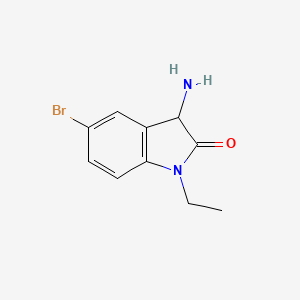
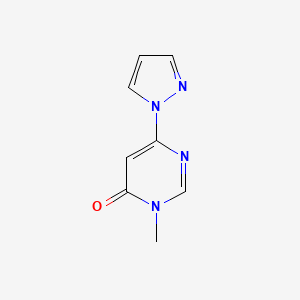
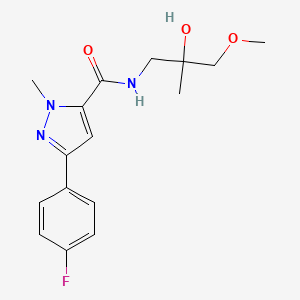
![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)
![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)
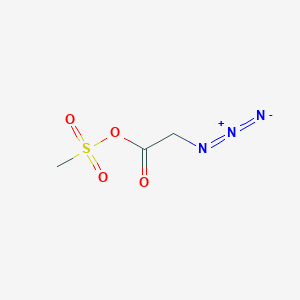
![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)
